Glyburide Impurity E

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of identifying and quantifying the impurities present in a pharmaceutical substance. pharmainfo.inmedwinpublishers.com This process is integral throughout the drug development lifecycle for several key reasons:

Safety and Efficacy: Unidentified or inadequately controlled impurities can pose serious health risks to patients, ranging from reduced therapeutic effect to toxic or carcinogenic responses. biomedres.uslongdom.orgmedwinpublishers.com Impurity profiling ensures that any potentially harmful substances are identified and their levels are kept within safe limits. longdom.org

Quality Control: A consistent impurity profile serves as a fingerprint for the manufacturing process, indicating its consistency and control. pharmainfo.in Any deviation in the impurity profile can signal a change in the manufacturing process that may affect the final product's quality.

Stability Assessment: Impurity profiling is crucial for identifying degradation products that may form over time under various storage conditions. globalpharmatek.com This information is vital for establishing the shelf-life and appropriate storage conditions for the drug product. globalpharmatek.com

Process Optimization: By understanding the formation of impurities, manufacturers can optimize the synthesis and purification processes to minimize their presence, leading to a purer and safer drug product. globalpharmatek.com

Regulatory Compliance: Regulatory agencies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the reporting, identification, and qualification of impurities. longdom.org Comprehensive impurity profiling is a mandatory component of any new drug application. globalpharmatek.com

Regulatory Frameworks and Harmonization for Pharmaceutical Impurities (e.g., ICH Guidelines)

To ensure global standards for drug quality and safety, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines that are widely adopted by regulatory authorities around the world. www.gov.uk The primary ICH guidelines governing impurities in new drug substances and products are:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of impurities in the API. www.gov.ukbiotech-spain.com It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. jpionline.org

ICH Q3B(R2): Impurities in New Drug Products: This guideline complements Q3A(R2) and focuses on impurities that are degradation products of the drug substance or arise from interactions between the drug substance and excipients or container closure systems. www.gov.ukbiotech-spain.comfda.goveuropa.eu

ICH Q3C(R9): Guideline for Residual Solvents: This guideline addresses the control of residual solvents, which are organic volatile chemicals used in the manufacturing process. biotech-spain.com

ICH Q3D(R2): Guideline for Elemental Impurities: This guideline establishes limits for the presence of elemental impurities in drug products. www.gov.ukbiotech-spain.com

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline specifically addresses the assessment and control of impurities that have the potential to be mutagenic and carcinogenic. jpionline.org

These guidelines provide a harmonized approach to impurity control, ensuring that medicines meet uniform global standards of safety and quality. www.gov.ukbiotech-spain.com

Overview of Glyburide (B1671678) and its Impurity Profile Considerations

Glyburide, also known as Glibenclamide, is a second-generation sulfonylurea medication used in the management of type 2 diabetes mellitus. pharmaffiliates.comnih.gov It functions by stimulating the pancreas to release more insulin. nih.gov The synthesis of Glyburide is a multi-step process, and like any chemical synthesis, it is susceptible to the formation of impurities. rjptonline.org

The impurity profile of Glyburide is a critical consideration for ensuring its quality and safety. synthinkchemicals.com Impurities can arise from starting materials, by-products of the reaction, intermediates, and degradation products. rjptonline.org One such impurity of concern is Glyburide Impurity E.

This compound is identified as a dichlorinated organic compound that is structurally similar to the active Glyburide molecule. vulcanchem.com It is considered a process-related impurity, meaning it is primarily formed during the synthesis of Glyburide. vulcanchem.com The presence of this impurity needs to be carefully monitored and controlled to meet the stringent regulatory requirements for pharmaceutical products.

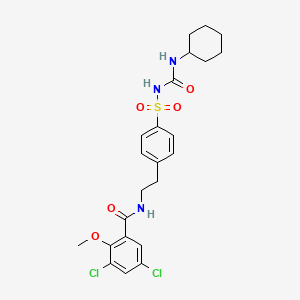

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |

| CAS Number | 57334-89-1 pharmaffiliates.comvulcanchem.comaxios-research.compharmaffiliates.com |

| Molecular Formula | C23H27Cl2N3O5S pharmaffiliates.comvulcanchem.comaxios-research.com |

| Molecular Weight | 528.46 g/mol vulcanchem.com |

| Appearance | Solid vulcanchem.com |

| Melting Point | 213-217°C vulcanchem.com |

| SMILES | COC1=C(C=C(C=C1Cl)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 vulcanchem.com |

| InChI | InChI=1S/C23H27Cl2N3O5S/c1-33-21-19(13-16(24)14-20(21)25)22(29)26-12-11-15-7-9-18(10-8-15)34(31,32)28-23(30)27-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,26,29)(H2,27,28,30) vulcanchem.com |

Analytical Characterization of this compound

The detection and quantification of this compound require robust analytical methods with high sensitivity and specificity. Chromatographic techniques are the cornerstone for analyzing pharmaceutical impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Glyburide and its impurities. rjptonline.orgresearchgate.netjneonatalsurg.com A reverse-phase HPLC (RP-HPLC) method is particularly effective for separating this compound from the main compound and other related substances. vulcanchem.com

| HPLC Method Parameters | Details |

| Column | Kromasil ODS 3V (250 × 4.6 mm, 5 µm) vulcanchem.com |

| Mobile Phase | Acetonitrile (B52724):phosphate (B84403) buffer (60:40 v/v) vulcanchem.com |

| Detection | UV at 238 nm vulcanchem.com |

| Retention Time | Glyburide elutes at approximately 2.26 minutes, while Impurity E, being more hydrophobic, has a later elution time. vulcanchem.com |

| LOD/LOQ | 0.02 µg/mL and 0.05 µg/mL, respectively. vulcanchem.com |

Capillary Electrophoresis (CE) offers a high-resolution alternative for separating charged impurities and can be a cost-effective method for high-throughput analysis. vulcanchem.com Optimized buffer pH and voltage can achieve separation in under two minutes. vulcanchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O5S/c1-33-21-19(13-16(24)14-20(21)25)22(29)26-12-11-15-7-9-18(10-8-15)34(31,32)28-23(30)27-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,26,29)(H2,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVBBTSZLDSNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Mechanisms and Degradation Pathways of Glyburide Impurity E

Origins of Impurities in Active Pharmaceutical Ingredients (APIs)

Impurities in pharmaceuticals are unwanted chemicals that can arise during synthesis or storage and may compromise the efficacy and safety of the drug product. veeprho.comamazonaws.com Regulatory bodies require that these impurities be identified and controlled within strict limits. rjptonline.org The origins of these impurities are generally categorized into two main classes: those related to the manufacturing process and those that are products of degradation.

Process-related impurities are substances that are formed as byproducts during the synthesis of an API. amazonaws.comrjptonline.org Their presence in the final product is often a result of the specific chemical reactions, solvents, and reagents used in the manufacturing process. amazonaws.com These impurities can include unreacted starting materials, intermediates, byproducts from side reactions, or reagents. amazonaws.com For instance, Glyburide (B1671678) Impurity E is identified as a process-related impurity in the synthesis of Glyburide. vulcanchem.com It is a dichlorinated organic compound that arises from side reactions during the manufacturing stages. vulcanchem.com The control of such impurities is a crucial aspect of process optimization and quality control in drug manufacturing. rjptonline.org

Degradation products are impurities that form when the API or the formulated drug product breaks down over time. veeprho.comamazonaws.com This degradation can be triggered by exposure to various environmental factors such as heat, light, humidity, or interaction with other components in the formulation. veeprho.comamazonaws.com To understand the potential for degradation, pharmaceutical manufacturers conduct forced degradation or stress studies. amazonaws.com These studies involve subjecting the drug to harsh conditions like acidic or basic hydrolysis, oxidation, high temperatures, and photolysis to deliberately induce and identify potential degradation products. amazonaws.comresearchgate.net This helps in establishing the drug's intrinsic stability, understanding degradation pathways, and developing stability-indicating analytical methods. amazonaws.comijper.org Glyburide, for example, has been shown to degrade when exposed to hydrolytic and oxidative stress. veeprho.comresearchgate.net

Process-Related Impurities

Elucidation of Glyburide Impurity E Formation Pathways

The presence of this compound is linked to specific steps in the manufacturing process and can also be induced under certain stress conditions.

The primary pathway for the formation of this compound is as a process-related impurity during the synthesis of the Glyburide API. vulcanchem.com The chemical name for this compound is 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide. vulcanchem.com Comparing this to the structure of Glyburide, which is 5-chloro-N-[2-[4-(cyclohexylcarbamoyl-sulfamoyl) phenyl]ethyl]-2-methoxybenzamide, reveals that Impurity E contains an additional chlorine atom on the benzamide (B126) portion of the molecule. ajrconline.org

The synthesis of Glyburide involves several steps, including the creation of a key benzamide intermediate. vulcanchem.comgoogle.com One of these steps is a chlorination reaction to produce the 5-chloro-2-methoxybenzoyl chloride intermediate from 2-methoxybenzoic acid. If this chlorination step is not precisely controlled, over-chlorination can occur. Excess chlorinating agents can lead to the introduction of a second chlorine atom onto the aromatic ring, resulting in the formation of a 3,5-dichloro benzamide intermediate. vulcanchem.com This dichlorinated intermediate then proceeds through the subsequent reaction steps to form this compound alongside the intended Glyburide molecule. vulcanchem.com

Forced degradation studies are essential for identifying potential degradants that could form during the shelf life of a drug product. amazonaws.com These studies on Glyburide have been conducted under various stress conditions, including hydrolysis, oxidation, heat, and light, as recommended by the International Conference on Harmonisation (ICH) guidelines. researchgate.netijirt.orgnih.gov

Hydrolytic degradation is a common pathway for drugs containing susceptible functional groups like amides and sulfonylureas, both of which are present in the Glyburide molecule. ijper.orgresearchgate.net Studies show that Glyburide degrades significantly under acidic and basic hydrolytic conditions. researchgate.netijirt.org The most frequently reported degradation pathway involves the hydrolysis of the sulfonylurea linkage. researchgate.netresearchgate.net This cleavage typically results in the formation of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (often referred to as Glyburide Impurity A) and cyclohexylamine, with the release of carbon dioxide. researchgate.netresearchgate.net

While this is the primary hydrolytic degradation route, some studies indicate that this compound can also be generated during forced degradation, specifically under acidic and oxidative stress conditions. vulcanchem.com Its formation under these conditions is generally less prevalent compared to degradation under thermal or photolytic stress. vulcanchem.com The acidic environment may facilitate reactions that lead to the formation of this dichlorinated impurity, although the precise mechanism is less defined than the primary hydrolytic cleavage. vulcanchem.comresearchgate.net

The following table summarizes findings from various forced degradation studies on Glyburide, outlining the conditions used and the extent of degradation observed.

| Stress Condition | Reagent/Parameters | Duration & Temperature | Degradation Observed | Primary Degradation Products | Reference |

| Acid Hydrolysis | 2N HCl | Refluxed for 30 min at 60°C | ~20% | Cleavage products (e.g., Impurity A) | ajrconline.orgijirt.org |

| Alkaline Hydrolysis | 2N NaOH | Refluxed for 30 min at 60°C | ~25% | Cleavage products (e.g., Impurity A) | ajrconline.orgijirt.org |

| Oxidative Degradation | 3% H₂O₂ | Room Temperature / 80°C | ~16% | Oxidized derivatives | ajrconline.org |

| Thermal Degradation | Dry Heat | 105°C for 6 hours | Stable/Minor Degradation | Not specified | ijirt.org |

| Photolytic Degradation | UV light | 1 week | Stable/Minor Degradation | Not specified | nih.gov |

Forced Degradation Studies and Generation of this compound

Oxidative Degradation Conditions and Mechanisms

Forced degradation studies under oxidative conditions are crucial for assessing the susceptibility of a drug substance to oxidation. These studies typically utilize hydrogen peroxide (H₂O₂) at concentrations ranging from 3% to 30%. ekb.egnih.gov The reaction is often accelerated by heating at temperatures between 50°C and 60°C. nih.govijirt.org

Glyburide has been shown to be susceptible to oxidative degradation. nih.gov Studies indicate that this compound can be generated under oxidative stress conditions. vulcanchem.com The mechanism of such degradation often involves the reaction of the drug molecule with oxidizing agents or molecular oxygen, which can be catalyzed by factors like metal ions or exposure to high temperatures. nih.gov For sulfonylurea drugs, oxidation can occur under hydrolytic conditions, although the precise mechanisms are not always fully elucidated. ijper.org

In a specific study, when a solution of glyburide was treated with 30% hydrogen peroxide and heated at 50°C for 48 hours, significant degradation was observed. nih.gov The study quantified the extent of this degradation, providing valuable data on the drug's stability under oxidative stress.

Table 1: Oxidative Degradation of Glyburide

| Stress Agent | Concentration | Temperature | Duration | Degradation (%) | Reference |

|---|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | 30% | 50°C | 48 hours | 35.45% | nih.gov |

Photolytic Degradation Studies

Photostability testing is a key component of forced degradation studies, designed to evaluate the effect of light exposure on a drug substance. amazonaws.com Standard conditions for these studies involve exposing the drug substance, in either solid or solution form, to a minimum of 1.2 million lux-hours of visible light and 200 watt-hours per square meter of UV light. nih.govamazonaws.com

Research indicates that this compound is not significantly formed under photolytic stress. vulcanchem.com Studies on glyburide and related sulfonylureas have consistently shown them to be relatively stable when exposed to light. ijirt.orgresearchgate.net For instance, when a glyburide solution was exposed to UV light for seven days, minimal degradation was recorded. ijirt.org Similarly, studies on related compounds under UV light also reported negligible degradation. farmaciajournal.com This suggests that photolysis is not a primary degradation pathway for glyburide or the formation of Impurity E.

Table 2: Photolytic Degradation Studies of Glyburide

| Light Source | Exposure | Duration | Result | Reference |

|---|---|---|---|---|

| UV Light | - | 7 days | Stable | ijirt.org |

Thermal Degradation Studies

Thermal degradation studies are performed to assess the stability of a drug substance at elevated temperatures. nih.gov These tests are typically conducted at temperatures ranging from 40°C to 80°C, and sometimes higher for particularly stable compounds. nih.gov Solid-state stability evaluations may use temperatures above 50°C. biomedres.us

This compound is generally not prevalent under thermal stress conditions. vulcanchem.com Thermogravimetric analysis (TGA) of glyburide shows that it is thermally stable up to 185°C. nih.gov Beyond this temperature, it undergoes a three-stage decomposition process. nih.gov However, some degradation can be induced under less extreme conditions over a longer duration. For example, when a glyburide solution was heated at 105°C for 6 hours, degradation was studied. ijirt.org Another study noted some degradation after heating at 50°C for 48 hours. nih.gov Despite this, compared to oxidative or hydrolytic stress, thermal degradation is considered a less significant pathway for glyburide. vulcanchem.com

Table 3: Thermal Degradation Studies of Glyburide

| Condition | Temperature | Duration | Observations | Reference |

|---|---|---|---|---|

| Dry Heat | 105°C | 6 hours | Degradation studied | ijirt.org |

| Hot Air Oven | 50°C | 48 hours | Degradation observed | nih.gov |

| Thermogravimetric Analysis | Up to 185°C | - | Thermally stable | nih.gov |

Proposed Reaction Mechanisms for Impurity E Formation

This compound is identified as a dichlorinated organic compound that is considered a process-related impurity. vulcanchem.com Its formation can be attributed to both degradation pathways and side reactions during the synthesis of the active pharmaceutical ingredient (API). vulcanchem.com

The most common degradation pathway for sulfonylurea drugs like glyburide is the hydrolysis of the sulfonylurea moiety. ijper.orgresearchgate.netresearchgate.net This reaction cleaves the molecule into a sulfonamide (such as Impurity A) and a corresponding amine, with the liberation of carbon dioxide. ijper.orgresearchgate.net This hydrolytic degradation is known to occur in acidic, basic, or neutral conditions. ijper.orgresearchgate.net Given the structural similarity, it is plausible that the formation of Impurity E as a degradant follows a similar hydrolytic mechanism, targeting the susceptible sulfonylurea or amide linkages within the glyburide structure. rsc.org

In addition to being a degradation product, this compound is primarily formed during the synthesis of glyburide. vulcanchem.com Its presence is often due to side reactions, potentially involving incomplete chlorination or the use of excess chlorinating agents during the creation of the benzamide intermediate of glyburide. vulcanchem.com

Table 4: Compounds Mentioned

| Compound Name | Synonym | Role |

|---|---|---|

| Glyburide | Glibenclamide | Active Pharmaceutical Ingredient |

| This compound | - | Process-related impurity and degradation product |

| Hydrogen Peroxide | H₂O₂ | Oxidizing agent |

Isolation and Purification Methodologies for Glyburide Impurity E

Strategies for Impurity Enrichment from Complex Matrices

Before definitive purification, enriching the concentration of the target impurity relative to the active pharmaceutical ingredient (API) is a vital and efficient strategy. neopharmlabs.com This can be achieved through several approaches:

Targeted Synthesis : One of the most direct methods to obtain an enriched sample is through targeted chemical synthesis. This involves intentionally creating the impurity through known or potential side-reaction pathways that occur during the main drug's synthesis. psu.edu For Glyburide (B1671678) Impurity E, this could involve reactions with excess chlorinating agents during the formation of the benzamide (B126) intermediate. vulcanchem.com

Forced Degradation Studies : Subjecting the Glyburide drug substance to stress conditions such as acidic or oxidative environments can lead to the formation of degradation products, including Impurity E. vulcanchem.com By carefully controlling these conditions, a sample enriched with the impurity can be generated.

Fractionation from Mother Liquor : During the crystallization process of the bulk drug, impurities often remain concentrated in the mother liquor. Isolating this liquor provides a starting material that is naturally enriched with various impurities, including Glyburide Impurity E. neopharmlabs.com

Preliminary Chromatographic Steps : A preliminary, low-resolution chromatographic step, such as flash chromatography, can be used to separate a crude mixture into several fractions. psu.edu The fractions showing the highest concentration of the target impurity can then be pooled for further high-resolution purification.

The primary goal of enrichment is to increase the concentration of the impurity to a level where subsequent high-resolution isolation techniques become more efficient and yield a greater quantity of the pure substance. neopharmlabs.compsu.edu

Chromatographic Isolation Techniques for this compound

Chromatography is the cornerstone of impurity isolation in the pharmaceutical industry, offering high-resolution separation based on the differential partitioning of compounds between a stationary and a mobile phase. soeagra.com

Preparative HPLC is a powerful and widely used technique for isolating high-purity compounds from complex mixtures. rjptonline.org It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. For the isolation of Glyburide impurities, a reversed-phase (RP-HPLC) approach is common. rjptonline.orgresearchgate.net

A reproducible preparative RP-HPLC method was developed for isolating a crucial impurity from the sulfonamide stage of Glyburide synthesis. rjptonline.orgrjptonline.org While this study focused on a different impurity, the described methodology is highly relevant for isolating this compound. Key parameters in developing such a method include the selection of the column, mobile phase, flow rate, and detector wavelength. rjptonline.org

The selection of a suitable stationary phase, such as C8 or C18, is critical. rjptonline.orgresearchgate.net Due to its higher hydrophobicity compared to the parent drug, this compound elutes later in typical reversed-phase systems. vulcanchem.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). rjptonline.orgijirt.org The precise ratio and gradient can be optimized to achieve the best separation between Glyburide and Impurity E.

Table 1: Example Parameters for Preparative HPLC Isolation of Glyburide Impurities

| Parameter | Example Condition | Rationale |

| Column | Luna C8 (250 mm x 21.2 mm, 10 µm) | C8 provides good retention for moderately nonpolar compounds; the large diameter allows for preparative scale loading. rjptonline.orgresearchgate.net |

| Mobile Phase | Acetonitrile: Water (70:30 v/v) | A common reversed-phase eluent system offering good separation for Glyburide and its impurities. rjptonline.orgresearchgate.net |

| Flow Rate | 8 mL/min | A higher flow rate is typical for preparative chromatography to reduce run times with larger columns. rjptonline.orgresearchgate.net |

| Detection | UV at 300 nm | Wavelength selected to maximize the detection signal of the impurity. rjptonline.orgresearchgate.net |

| Sample Loading | 50 mg/mL concentration injected via a 5 mL loop | High concentration and volume are used to maximize the yield of the isolated impurity per run. rjptonline.orgrjptonline.org |

Fractions are collected as the impurity elutes from the column. These collected fractions are then analyzed for purity using an analytical HPLC method. rjptonline.org

While preparative HPLC is highly effective, other chromatographic techniques can also be employed, either as a preliminary purification step or as the main isolation method.

Flash Chromatography : This technique is a rapid and cost-effective method for purification. biotage.com It uses air pressure to force the solvent through a short column, making it faster than traditional column chromatography. soeagra.combiotage.com Flash chromatography is particularly useful for a preliminary cleanup of the enriched sample, separating the bulk of the API from the impurity-rich fraction, which can then be further purified by preparative HPLC. psu.edu It is generally suitable for separating compounds that have a significant difference in their retention factors (Rf). psu.edu

Supercritical Fluid Chromatography (SFC) : SFC is a powerful purification technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. pharmtech.com It offers several advantages, including faster separations and the use of less organic solvent compared to HPLC. pharmq.or.kr The mobile phase, typically a mixture of CO2 and an organic co-solvent like methanol, is easily evaporated, simplifying the recovery of the purified compound. pharmq.or.krpharmtech.com This makes SFC a "greener" and often faster alternative for isolating thermally stable compounds like this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Post-Isolation Processing (e.g., Concentration, Drying)

Once the fractions containing the purified this compound are collected, they must be processed to obtain the impurity in a stable, solid form. researchgate.net

The first step is the removal of the chromatographic solvents. rjptonline.org For volatile organic solvents like acetonitrile and methanol mixed with water, a rotary evaporator (rotovap) is commonly used. This apparatus reduces the pressure over the solution, lowering the boiling point of the solvents and allowing for their gentle removal at a controlled temperature. rjptonline.org

If the mobile phase contains non-volatile salts, such as phosphate (B84403) buffers, an additional desalting step may be required. This can involve liquid-liquid extraction or using a solid-phase extraction (SPE) cartridge.

After the bulk of the solvent is removed, the concentrated sample is typically subjected to a final drying step to remove any residual solvent and water. High-vacuum drying is a common method. For thermally sensitive compounds or to obtain a fine, lyophilized powder, freeze-drying (lyophilization) can be used. This process involves freezing the sample and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase.

The final, solid material is then analyzed to confirm its purity and structural identity, ensuring it is suitable for use as a certified reference standard. rjptonline.org

Structural Elucidation and Identification of Glyburide Impurity E

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to piece together the structural puzzle of Glyburide (B1671678) Impurity E. Each technique provides unique and complementary information, from molecular mass and functional groups to the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS and MS/MS) for Molecular Mass and Fragmentation Data

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For Glyburide Impurity E, MS analysis provides a molecular formula of C₂₃H₂₇Cl₂N₃O₅S and a corresponding molecular weight of approximately 528.45 g/mol . pharmaffiliates.com

Tandem mass spectrometry (MS/MS) offers deeper structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides a "fingerprint" of the molecule, revealing the connectivity of its constituent parts. In the positive ion mode, the protonated molecule of glyburide typically appears at an m/z of 494.2. nih.govmassbank.eu The fragmentation of sulfonylurea drugs like glyburide often involves characteristic cleavages that help in identifying structural motifs. dokumen.pubresearchgate.netresearchgate.net The analysis of these fragments is crucial for confirming the specific dichlorinated structure of Impurity E.

Table 1: Mass Spectrometry Data for Glyburide and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |

|---|---|---|---|

| Glyburide | C₂₃H₂₈ClN₃O₅S | 493.14 | 494.2 [M+H]⁺ |

| This compound | C₂₃H₂₇Cl₂N₃O₅S | 528.45 | 528.46 [M] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

While specific ¹H and ¹³C NMR data for this compound are not extensively detailed in publicly available literature, the principles of NMR analysis are well-established for related compounds. rsc.orgacs.orgnewdrugapprovals.org The chemical shifts, splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum reveal the number and connectivity of protons. Similarly, ¹³C NMR provides information on the different types of carbon atoms present in the molecule.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. researchgate.netresearchgate.netunifi.itlcms.cz These experiments establish correlations between different nuclei, allowing chemists to map out the entire bonding framework of this compound and confirm the positions of the two chlorine atoms on the benzamide (B126) ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. dntb.gov.uathermofisher.com The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic peaks for the functional groups it shares with the parent glyburide molecule. These include:

N-H stretching: Associated with the amide and sulfonamide groups.

C=O stretching: From the amide and urea (B33335) carbonyl groups.

S=O stretching: Characteristic of the sulfonylurea group.

C-O stretching: From the methoxy (B1213986) group.

C-Cl stretching: Indicating the presence of chloro substituents.

By comparing the IR spectrum of Impurity E with that of glyburide, analysts can confirm the presence of these key functional groups and identify any shifts caused by the additional chlorine atom. researchgate.netresearchgate.net

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amide, Sulfonamide) | 3400-3200 |

| C-H Stretch (Aromatic, Aliphatic) | 3100-2850 |

| C=O Stretch (Amide, Urea) | 1700-1630 |

| S=O Stretch (Sulfonylurea) | 1350-1300 and 1170-1150 |

| C-O Stretch (Methoxy) | 1275-1200 and 1075-1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores—the parts of a molecule that absorb light. iajps.combioglobax.com The UV-Vis spectrum is characterized by the wavelength of maximum absorption (λmax).

The chromophoric system in this compound is primarily the substituted benzamide ring. The presence of substituents on the aromatic ring, including the chloro and methoxy groups, influences the λmax. slideshare.net While UV-Vis spectroscopy is not as structurally definitive as NMR, it is a valuable tool for quantitative analysis and for confirming the presence of the key chromophore. iajps.com The λmax for glyburide is often detected around 230 nm, 238 nm, or 300 nm depending on the solvent and analytical conditions. vulcanchem.comrjptonline.orgijirt.orgresearchgate.net It is expected that this compound would exhibit a similar UV absorption profile, potentially with a slight shift in the λmax due to the electronic effects of the additional chlorine atom.

Hyphenated Analytical Techniques for Comprehensive Impurity Identification

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are essential for the analysis of complex mixtures like pharmaceutical products containing impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the separation, identification, and quantification of drug impurities. chimia.ch In this method, a liquid chromatograph first separates the components of a mixture, and the eluent is then introduced into a mass spectrometer for detection and identification.

LC-MS methods are routinely developed for the analysis of glyburide and its related substances. nih.govresearchgate.netrevistadechimie.roomicsonline.orgfarmaciajournal.comnih.govresearchgate.net A typical reverse-phase HPLC method can effectively separate this compound from the main glyburide peak and other impurities. rjptonline.orgijirt.orgresearchgate.net The retention time of the impurity provides chromatographic information, while the mass spectrometer provides mass and structural data simultaneously. This combination allows for the confident identification and quantification of this compound even at very low levels in the drug substance. chimia.chomicsonline.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Glyburide |

| This compound |

| Glibenclamide |

| Glimepiride |

| Metformin |

| Vildagliptin |

| Domperidone |

| Losartan |

| 3'-azido-3'-deoxythymidine (AZT) |

| Berberine |

| Goserelin |

| Salicylic acid |

| Acetic anhydride |

| Aspirin |

| Curcumin |

| Dapagliflozin propanediol |

| Bentonite |

| Glucose |

| Menthol |

| Gliclazide |

| p-tolylsulfonamide |

| methyl N-(p-tolylsulfonyl)carbamate |

| 4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[d]pyridazin-1-yl N-(p-tolylsulfonyl)carbamate |

| N-(4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[d]pyridazine-1-carbonyl)-4-methyl benzenesulfonamide |

| Glipizide |

| Glibornuride |

| Glisoxepide |

| Gliquidone |

| Modafinil |

| Palmitine |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The coupling of high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of impurities, often without the need for cumbersome isolation. amazonaws.commdpi.com This technique combines the high-resolution separation capabilities of LC with the detailed structural insights provided by NMR. mdpi.com For an impurity like this compound, LC-NMR is invaluable for confirming the precise molecular structure, especially for distinguishing it from other isomeric and isobaric compounds. mdpi.comchimia.ch

The analysis is typically performed by first developing a suitable HPLC method to separate this compound from the parent drug and other related substances. The peak corresponding to the impurity is then diverted into the NMR spectrometer for analysis. This can be done in on-flow, stopped-flow, or loop-storage modes, with the stopped-flow mode being common for acquiring detailed one- and two-dimensional NMR spectra of low-concentration analytes. mdpi.com

Detailed Research Findings:

In the context of this compound, ¹H NMR and ¹³C NMR spectra would be acquired to map the complete proton and carbon framework of the molecule. The key structural features to be confirmed would be the dichlorinated benzamide moiety, which distinguishes it from glyburide. The chemical shifts and coupling patterns in the NMR spectra would provide definitive evidence for the substitution pattern on the aromatic ring. For instance, the proton signals for the dichlorinated aromatic ring would confirm the specific positions of the two chlorine atoms. amazonaws.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and carbons, confirming the entire molecular skeleton piece by piece.

Table 1: Representative LC-NMR Data for Structural Confirmation of this compound

| Technique | Observed Data (Hypothetical) | Structural Interpretation |

| HPLC | Separation of impurity peak from Glyburide API. | Confirms the presence of a distinct chemical entity with different polarity than the main component. |

| ¹H NMR | Signals corresponding to cyclohexyl, ethyl, and methoxy groups. Specific splitting patterns for aromatic protons. | Confirms the presence of the core structural fragments of the glyburide backbone. The pattern of aromatic signals helps determine the substitution on the phenyl rings. |

| ¹³C NMR | Unique carbon signals for the dichlorinated aromatic ring. | Confirms the number of unique carbon environments and provides evidence for the dichlorinated structure. |

| 2D NMR (COSY/HSQC) | Correlation peaks linking protons and carbons across the molecule. | Unambiguously establishes the atom-to-atom connectivity, confirming the final assembled structure of the impurity. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify individual substances within a sample. mdpi.com It is particularly effective for volatile and thermally stable compounds. nih.gov For non-volatile compounds like glyburide and its impurities, a derivatization step is often required to increase their volatility, which can make the method more time-consuming. nih.gov

Despite this limitation, GC-MS can provide valuable information for structural elucidation. japsonline.com In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, including the molecular weight of the compound and characteristic fragment ions. cleancontrolling.com

Detailed Research Findings:

For this compound, analysis by GC-MS would first confirm its molecular weight. The mass spectrum would show a molecular ion peak corresponding to its molecular formula, C₂₃H₂₇Cl₂N₃O₅S, which has a molecular weight of approximately 528.46 g/mol . vulcanchem.compharmaffiliates.com A crucial piece of evidence from the mass spectrum would be the isotopic pattern of the molecular ion peak. The presence of two chlorine atoms would result in a characteristic M, M+2, and M+4 isotopic pattern with a specific intensity ratio, providing strong evidence for a dichlorinated compound. The fragmentation pattern would further help in confirming the structure by showing losses of known fragments like the cyclohexylurea (B1359919) group or parts of the benzamide side chain.

Table 2: Representative GC-MS Fragmentation Data for this compound

| Parameter | Expected Observation | Interpretation |

| Retention Time | A single, sharp peak for the derivatized impurity. | Indicates the purity of the separated component entering the mass spectrometer. |

| Molecular Ion (M⁺) | m/z ≈ 528, with characteristic M+2 and M+4 peaks. | Confirms the molecular weight and the presence of two chlorine atoms. |

| Major Fragment Ion 1 | Loss of the cyclohexyl isocyanate group. | Corresponds to the cleavage of the sulfonylurea moiety, a common fragmentation pathway for this class of compounds. |

| Major Fragment Ion 2 | Ion corresponding to the dichlorinated methoxybenzamidoethyl fragment. | Confirms the structure of the other half of the molecule. |

Data Interpretation and Confirmation of Chemical Structure

The final confirmation of the chemical structure of this compound is achieved through the comprehensive interpretation and integration of data from multiple analytical techniques. nih.gov This holistic approach ensures that every aspect of the proposed structure is supported by empirical evidence, leaving no ambiguity. pharmacompass.com The structure is confirmed as 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide. vulcanchem.com

The process involves piecing together information from chromatography, mass spectrometry, and NMR spectroscopy.

Chromatographic Data (HPLC): Initially, HPLC analysis establishes the impurity's presence and purity. Its retention time relative to the glyburide standard indicates its polarity and confirms it as a distinct entity. vulcanchem.com

Mass Spectrometric Data (LC-MS/GC-MS): High-resolution mass spectrometry provides the exact molecular weight, allowing for the determination of the molecular formula (C₂₃H₂₇Cl₂N₃O₅S). pharmaffiliates.comnih.gov The isotopic distribution pattern is critical, as it confirms the presence of two chlorine atoms. The fragmentation pattern observed in MS/MS or GC-MS analysis reveals the connectivity of the main structural units, corroborating the proposed molecular backbone.

Spectroscopic Data (NMR): NMR spectroscopy provides the definitive and final proof of the structure. amazonaws.com ¹H and ¹³C NMR spectra identify all proton and carbon environments in the molecule. The chemical shifts and coupling constants of the protons on the benzamide aromatic ring are particularly important, as they confirm the 3,5-dichloro substitution pattern. 2D-NMR experiments (e.g., COSY, HSQC, HMBC) are used to link all the fragments together, establishing an unambiguous map of atomic connectivity from the cyclohexyl ring through the sulfonylurea bridge to the dichlorinated benzamide group.

By combining these techniques, a complete and verified picture of the this compound molecule is constructed, confirming its identity and structure with a high degree of scientific certainty.

Analytical Method Development and Validation for Quantification of Glyburide Impurity E

Chromatographic Method Development for Impurity Profiling

Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry, offering high-resolution separation of complex mixtures. chromatographyonline.com The development of a robust chromatographic method is a multi-step process that involves the careful selection of a stationary phase and the optimization of the mobile phase composition and detection parameters to achieve the desired separation of all relevant compounds. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical impurities due to its ability to separate, identify, and quantify compounds present in a sample. ijirt.org Reversed-phase HPLC (RP-HPLC) is particularly common for the analysis of polar compounds like glyburide (B1671678) and its impurities. chromatographyonline.comijirt.org

The choice of the stationary phase, or the column, is a critical first step in HPLC method development as it dictates the selectivity of the separation. chromatographyonline.com For the analysis of glyburide and its impurities, various reversed-phase columns have been investigated.

Commonly, octadecylsilane (B103800) (ODS) or C18 columns are employed due to their hydrophobicity, which allows for the retention and separation of a wide range of compounds. ijirt.orgnih.gov For instance, a Kromasil ODS 3V column (250 × 4.6 mm, 5 µm) has been successfully used for the separation of glyburide and its related substances. ijirt.orgvulcanchem.com Other studies have utilized C8 columns, such as an Inertsil C8 (250 x 4.6 mm, 5µm) or a BDS Hypersil C8 (250 × 4.6 mm, 5 µm), which are slightly less hydrophobic than C18 columns and can offer different selectivity. researchgate.netlongdom.org The selection of a specific column is often based on screening a set of columns with different selectivities to find the one that provides the best resolution for the impurity mixture. chromatographyonline.com

Table 1: HPLC Stationary Phases for Glyburide Analysis

| Column Type | Dimensions | Particle Size | Reference |

| Kromasil ODS 3V | 250 × 4.6 mm | 5 µm | ijirt.orgvulcanchem.com |

| Inertsil C8 | 250 x 4.6 mm | 5 µm | researchgate.net |

| BDS Hypersil C8 | 250 × 4.6 mm | 5 µm | longdom.org |

| Agilent Eclipse XDB-C18 | 150 mm × 4.6 mm | 5 μm | nih.gov |

| Lichrosphere RP C8 | 250 X 4.6 mm | 5 μm | nih.gov |

The mobile phase composition is another crucial parameter that is optimized to achieve the desired separation. For reversed-phase HPLC of glyburide and its impurities, the mobile phase typically consists of an aqueous component (often a buffer) and an organic modifier.

A common mobile phase combination is a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. ijirt.orgvulcanchem.com For example, a mobile phase of acetonitrile and phosphate buffer in a 60:40 v/v ratio has been used. ijirt.orgvulcanchem.com The pH of the buffer is a critical factor influencing the retention and peak shape of ionizable compounds. Other organic modifiers like methanol (B129727) are also used, and the ratio of the organic solvent to the aqueous buffer is adjusted to fine-tune the separation. researchgate.netlongdom.org In some methods, a gradient elution may be employed, where the composition of the mobile phase is changed over the course of the analysis to improve the separation of complex mixtures.

Table 2: HPLC Mobile Phase Compositions for Glyburide Analysis

| Mobile Phase Composition | Flow Rate | Reference |

| Acetonitrile: Phosphate Buffer (60:40 v/v) | 1.0 ml/min | ijirt.orgvulcanchem.com |

| Water: Acetonitrile: Methanol (60:15:25 v/v) | 1.0 ml/min | researchgate.net |

| Acetonitrile: Water (60:40 v/v) | 1.0 ml/min | longdom.org |

| 5 mM Ammonium (B1175870) Acetate Buffer (pH 5.0): Methanol (isocratic with 70% methanol) | 0.8 mL/min | nih.gov |

| Methanol: Ethanol (50:50 v/v) | 1.0 mL/min | nih.gov |

The selection of an appropriate detection wavelength is vital for achieving good sensitivity in HPLC analysis with a UV detector. ijirt.org The optimal wavelength is typically the wavelength of maximum absorbance (λmax) of the analyte. For glyburide and its impurities, the UV spectrum is scanned to identify a wavelength that provides a good response for all compounds of interest. A detection wavelength of 238 nm has been selected in several methods for the analysis of glyburide. ijirt.orgvulcanchem.com Other methods have utilized wavelengths such as 230 nm, 245 nm, and 300 nm. researchgate.netlongdom.orgnih.govnih.govrjptonline.org

Table 3: Detection Wavelengths for Glyburide HPLC Analysis

| Wavelength | Reference |

| 238 nm | ijirt.orgvulcanchem.com |

| 300 nm | researchgate.netrjptonline.org |

| 230 nm | longdom.orgnih.gov |

| 245 nm | nih.gov |

| 254 nm | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically less than 2 µm) and higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. A UPLC method has been developed for the determination of gliclazide, another sulfonylurea drug, and its impurities, which demonstrates the potential of this technique for the analysis of related compounds like glyburide and its impurities. d-nb.info The development of a UPLC method for Glyburide Impurity E would likely involve screening columns such as the Acquity UPLC BEH C18 and optimizing the mobile phase, which could consist of an ammonium formate (B1220265) buffer and ethanol.

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, making it a valuable tool for impurity analysis. nih.gov It is particularly well-suited for the analysis of charged impurities. A fast capillary zone electrophoresis (CZE) method has been developed for the simultaneous analysis of glibenclamide and its impurities, demonstrating the feasibility of this technique. nih.gov The separation is achieved by applying a high voltage across a capillary filled with a buffer solution. vulcanchem.comnih.gov The development of a CE method for this compound would involve optimizing parameters such as the buffer composition and pH to achieve the desired separation in a short analysis time. vulcanchem.com This technique can be a cost-effective and high-throughput alternative to HPLC for routine quality control. vulcanchem.com

Mobile Phase Composition and Gradient Optimization

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Method Validation Parameters (ICH Q2 R1 Compliant)

The validation of an analytical procedure serves to demonstrate its suitability for the intended purpose. europa.eu For the quantification of this compound, this involves a series of tests to confirm the method's performance. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for this analysis, often utilizing a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. researchgate.netijirt.org Detection is typically carried out using a UV detector at a wavelength where both glyburide and its impurities exhibit adequate absorbance, such as 230 nm or 238 nm. researchgate.netijirt.orglongdom.org

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and the drug substance itself. ich.org In the context of this compound, the analytical method must demonstrate clear separation of the impurity peak from the main Glyburide peak and any other related substances. researchgate.net

This is typically achieved by developing a chromatographic method that provides adequate resolution (Rs) between adjacent peaks, with a commonly accepted criterion being an Rs value greater than 2.0. Forced degradation studies are instrumental in establishing specificity. researchgate.net By subjecting Glyburide to stress conditions (e.g., acid, base, oxidation, heat, and light), potential degradation products are generated. researchgate.net The analytical method is then used to analyze these stressed samples, proving that the peak corresponding to this compound is free from interference from any degradants formed. researchgate.netich.org Peak purity analysis, often performed with a photodiode array (PDA) detector, can further confirm the homogeneity of the impurity peak, ensuring that no other component is co-eluting with it. researchgate.net

The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ajpaonline.com For impurities, the LOD is a critical parameter that demonstrates the sensitivity of the analytical method. It is often determined based on the signal-to-noise ratio (S/N), typically established at a ratio of 3:1. longdom.orgakjournals.com Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve. longdom.org For this compound, published methods have reported LOD values in the range of 0.02 to 0.032 µg/mL. ijirt.orgajpaonline.com

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. ajpaonline.com This is a crucial parameter for quantitative impurity tests. The LOQ is commonly established by demonstrating that the analyte can be reliably measured at a signal-to-noise ratio of 10:1 or by using the standard deviation of the response and the slope. longdom.orgakjournals.com For this compound, analytical methods have demonstrated LOQ values in the range of 0.05 to 0.09 µg/mL. ijirt.orgajpaonline.com The ability to quantify the impurity at such low levels is essential for ensuring it does not exceed the limits set by pharmacopeias. ajpaonline.com

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ajpaonline.com For an impurity like this compound, the range is typically validated from the LOQ to approximately 120% or 200% of the impurity's specification limit. researchgate.netich.org This is assessed by preparing a series of standard solutions of this compound at a minimum of five different concentrations. akjournals.com The linearity is evaluated by plotting the analytical response (e.g., peak area) against the concentration and determining the correlation coefficient (r) or coefficient of determination (r²). A value of r² > 0.999 is generally considered evidence of a strong linear relationship. ajpaonline.com

Table 1: Example Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 0.05 (LOQ) | 5,250 |

| 0.5 | 51,500 |

| 1.0 | 102,000 |

| 1.5 | 153,500 |

| 2.0 | 205,000 |

Correlation Coefficient (r²): 0.9998

Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu For impurity quantification, accuracy is typically determined through recovery studies. This involves spiking a sample matrix (placebo or drug product) with known amounts of the this compound standard at different concentration levels (e.g., three levels covering the specified range). europa.eunih.gov The percentage of the impurity recovered is then calculated. Acceptable recovery is generally within 98-102%. ajpaonline.com

Precision is the measure of the degree of scatter of a series of measurements. europa.eu It is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses the precision over a short time interval under the same operating conditions. This is typically determined by performing at least six replicate measurements at 100% of the test concentration or by analyzing three different concentrations in triplicate. europa.eu

Intermediate Precision: Expresses the variation within the same laboratory, but considers different days, different analysts, or different equipment.

Precision is reported as the Relative Standard Deviation (%RSD). For impurity analysis, the acceptance criterion for %RSD is typically not more than 2.0%. ijirt.org

Table 2: Example Accuracy and Precision Data for this compound

| Parameter | Spiked Level | Measurement | Result |

|---|---|---|---|

| Accuracy | LOQ | % Recovery (mean ± SD) | 99.5 ± 1.2% |

| 100% | % Recovery (mean ± SD) | 100.8 ± 0.9% | |

| 150% | % Recovery (mean ± SD) | 101.2 ± 1.1% | |

| Precision (Repeatability) | 100% Level (n=6) | % RSD | 0.85% |

| Precision (Intermediate) | 100% Level (n=6) | % RSD | 1.32% |

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijirt.org This provides an indication of its reliability during normal usage. For an RP-HPLC method, typical parameters that are intentionally varied include:

Flow rate of the mobile phase (e.g., ± 0.2 mL/min). ijirt.org

pH of the mobile phase buffer (e.g., ± 0.2 units).

Column temperature (e.g., ± 5 °C). researchgate.net

Mobile phase composition (e.g., altering the ratio of acetonitrile to buffer by ±2%). ijirt.org

The effect of these changes on critical method responses, such as the resolution between this compound and Glyburide, is evaluated. The system suitability parameters should still be met, and the %RSD of peak areas should remain within acceptable limits (e.g., not more than 2.0%), demonstrating the method's robustness. researchgate.netijirt.org

System Suitability Testing

System suitability testing (SST) is an integral part of any analytical chromatographic method. It is performed to ensure that the chromatographic system is adequate for the intended analysis. For the quantification of this compound, SST parameters are established to guarantee the precision and accuracy of the results. These tests are typically performed before the analysis of any samples.

A typical High-Performance Liquid Chromatography (HPLC) method for the analysis of Glyburide and its impurities would include the following system suitability requirements:

Tailing Factor (Asymmetry Factor): The tailing factor for the Glyburide peak should ideally be not more than 2.0. This ensures that the peak is symmetrical, which is crucial for accurate peak integration.

Theoretical Plates (N): The column efficiency is determined by the number of theoretical plates. For the Glyburide peak, a count of not less than 2000 is generally required, indicating a highly efficient column capable of sharp peaks.

Resolution (Rs): The resolution between the Glyburide peak and the nearest eluting impurity peak, in this case, this compound, should be not less than 1.5. This ensures that the two peaks are well-separated, allowing for accurate quantification of the impurity.

Relative Standard Deviation (RSD): The precision of the system is evaluated by making replicate injections of a standard solution. The RSD for the peak area of replicate injections should be not more than 2.0%.

Table 1: System Suitability Parameters for Glyburide Analysis

| Parameter | Acceptance Criterion | Typical Performance |

|---|---|---|

| Tailing Factor (Glyburide) | ≤ 2.0 | 1.2 |

| Theoretical Plates (Glyburide) | ≥ 2000 | 2804 |

| Resolution (Glyburide/Impurity E) | ≥ 1.5 | > 2.0 |

This data is illustrative and based on typical HPLC performance for Glyburide analysis.

Impurity Profiling and Quantification Strategies

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. This compound, chemically identified as 3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide, is a known process-related impurity that can arise during the synthesis of Glyburide. vulcanchem.com Its presence must be carefully monitored to ensure the quality of the API.

The primary strategy for the quantification of this compound is the use of a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. researchgate.net These methods are developed and validated to separate Glyburide from all its known impurities, including Impurity E.

Key aspects of the quantification strategy include:

Method Specificity: The analytical method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities, degradants, and matrix components.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurities, a low LOQ is critical. For Glyburide, methods have been developed with an LOD of 0.02 µg/mL and an LOQ of 0.05 µg/mL. ijirt.org Similar sensitivity is targeted for its impurities.

Linearity: The method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A typical linearity range for Glyburide is 10-50 µg/mL with a correlation coefficient (r²) of >0.999. ijirt.org

Accuracy and Precision: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Table 2: Research Findings on Analytical Methods for Glyburide and its Impurities

| Analytical Method | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Inertsil C8 (250 x 4.6 mm, 5µm) | Water: Acetonitrile: Methanol (60:15:25 v/v) | UV at 300 nm | Successful isolation and purity analysis of a sulfonamide intermediate impurity. | rjptonline.org |

| RP-HPLC | Kromasil ODS 3V (250×4.6mm, 5µ) | Acetonitrile: Phosphate Buffer (60:40 v/v) | UV at 238 nm | Validated method for Glyburide estimation with LOD of 0.02µg/ml and LOQ of 0.05µg/ml. | ijirt.org |

Quality Control and Regulatory Compliance for Glyburide Impurity E

Role of Reference Standards in Impurity Analysis

Reference standards are highly characterized and purified materials that serve as a benchmark for analytical measurements. In the context of Glyburide (B1671678) Impurity E, these standards are indispensable tools in quality control (QC) laboratories for several key functions. synthinkchemicals.comusp.org

Identification: The primary role of a Glyburide Impurity E reference standard is to confirm the identity of the impurity in a given sample of the drug substance or product. synthinkchemicals.com Analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are used to compare the retention time of a peak in the sample chromatogram with that of the certified reference standard. ijirt.orgrjptonline.org A match in retention times under identical chromatographic conditions provides a high degree of confidence in the impurity's identity.

Quantification: Accurate quantification of this compound is crucial to ensure it does not exceed established safety limits. synthinkchemicals.com The reference standard is used to prepare calibration curves, which plot the analytical response versus the concentration of the standard. By analyzing the sample and comparing its response to the calibration curve, the precise amount of the impurity can be determined. synthinkchemicals.com These standards are essential for the accurate determination of the impurity in pharmaceutical formulations and plasma samples through chromatography techniques. sigmaaldrich.comsigmaaldrich.com

Method Validation: Analytical methods used for impurity profiling must be validated to prove their reliability, accuracy, and precision. synthinkchemicals.comijirt.org this compound reference standards are used during method validation to establish key parameters such as specificity (the ability to solely assess the impurity in the presence of other components), linearity (the direct proportionality of the response to the concentration), accuracy (the closeness of the test results to the true value), and precision (the degree of agreement among individual tests). synthinkchemicals.comsigmaaldrich.comaxios-research.com The availability of a well-characterized reference standard is a prerequisite for validating an analytical method in accordance with regulatory guidelines. lgcstandards.com

Certified reference materials for this compound are produced in accordance with ISO 17034 and ISO/IEC 17025, ensuring their quality and traceability to primary standards from pharmacopoeias like the USP and EP. sigmaaldrich.comsigmaaldrich.com

Impurity Limits and Thresholds as per Pharmacopoeial and Regulatory Guidelines

Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines for the control of impurities in new drug substances and products. jpionline.orggabionline.net These guidelines, particularly ICH Q3A and Q3B, define thresholds for impurities that trigger requirements for reporting, identification, and toxicological qualification. ich.orgich.orgfda.gov

The specific limits for an impurity are often tied to the maximum daily dose (MDD) of the drug. For Glyburide, with a maximum daily dose that can exceed 10 mg, the ICH thresholds are a key determinant for managing Impurity E. nih.gov

Table 1: ICH Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Q3A(R2) Guidelines. ich.org

Reporting Threshold: If this compound is present at a level above this threshold, its presence and concentration must be reported in regulatory documentation. ich.orgich.org For a drug with an MDD of up to 2g, this threshold is 0.05%. ich.org

Identification Threshold: At levels exceeding this threshold, the manufacturer must identify the chemical structure of the impurity. ich.orgich.org For this compound, its structure is known. The identification threshold is 0.10%. rjptonline.orgresearchgate.net

Qualification Threshold: If the impurity level surpasses this threshold, the manufacturer must provide data to establish the biological safety of that impurity at the specified level. ich.org This often involves extensive toxicological studies or robust scientific justification. The qualification threshold is typically 0.15%. rjptonline.orgresearchgate.netfda.gov

While the European Pharmacopoeia (Ph. Eur.) provides monographs for Glibenclamide (Glyburide), and mentions specific impurities like Impurity A and B with limits of 0.5%, the specific limits for Impurity E are not always detailed in the general monograph and may be controlled under the umbrella of "unspecified impurities" or total impurities, which would adhere to the ICH thresholds. drugfuture.com Newer Ph. Eur. monographs often provide a "transparency list" that specifies qualified impurities and their limits. tga.gov.auedqm.eu

Strategies for Impurity Control in Manufacturing Processes

Controlling the level of this compound is a critical aspect of the Active Pharmaceutical Ingredient (API) manufacturing process. Control strategies are implemented to minimize its formation and ensure its level in the final product is consistently below the established limits.

Process Optimization: The synthetic route used to produce Glyburide is carefully designed and optimized to reduce the formation of process-related impurities, including Impurity E. This can involve modifying reaction conditions such as temperature, pressure, reaction time, and the stoichiometry of reactants to favor the formation of the desired API over the impurity.

High-Purity Starting Materials: The purity of raw materials and intermediates is fundamental. Using high-purity starting materials minimizes the introduction of substances that could lead to the formation of this compound through side reactions.

Purification Techniques: After synthesis, the crude Glyburide product undergoes purification to remove residual impurities. Recrystallization is a common and effective method. google.com This process involves dissolving the crude material in a suitable solvent system and then allowing the pure API to crystallize out, leaving impurities like this compound behind in the solution. Adjusting the pH during this process can also help separate the API from impurities. google.com

In-Process Controls: Monitoring the manufacturing process at critical steps allows for early detection of impurity formation. If levels of Impurity E are found to be increasing, adjustments can be made to the process parameters in real-time to mitigate the issue.

Control of Storage and Handling: Proper storage conditions for intermediates and the final API are crucial. chemicea.com Some impurities can form due to degradation over time, accelerated by factors like heat, light, or humidity. Therefore, defined storage conditions are established and monitored to ensure the stability of the product and prevent the formation of degradation-related impurities.

Documentation and Reporting for Regulatory Submissions (e.g., ANDA, DMF)

Comprehensive documentation on the control of impurities is a mandatory component of regulatory submissions for drug approval, such as an Abbreviated New Drug Application (ANDA) for generic products or a Drug Master File (DMF) for the API. axios-research.comsynthinkchemicals.com

Drug Master File (DMF): The API manufacturer typically files a DMF with regulatory authorities. This confidential document contains complete details of the chemistry, manufacturing, and controls (CMC) of the drug substance. For this compound, the DMF would include:

A detailed description of the manufacturing process, highlighting the steps where Impurity E could be formed and the controls in place to manage its levels. axios-research.com

Information on the characterization and identification of Impurity E.

Batch analysis data from multiple production batches demonstrating consistent control of Impurity E within the specified limits. ich.orge-submissionssolutions.com

The analytical methods used for detecting and quantifying the impurity, along with full validation reports. e-submissionssolutions.comresearchgate.net

Justification for the proposed acceptance criteria for Impurity E. e-submissionssolutions.com

Abbreviated New Drug Application (ANDA): The manufacturer of the finished drug product submits an ANDA to seek approval for a generic drug. This submission will reference the API manufacturer's DMF. The ANDA must contain:

A section on the control of drug product impurities, which includes degradation products that may form during formulation or on stability. fda.govfda.gov

The specifications for the finished product, which will include an acceptance criterion for this compound. nih.gov

A comparison of the impurity profile of the proposed generic product against the reference listed drug (RLD). The levels of Impurity E in the generic product should be comparable to or lower than in the RLD. fda.govnih.gov

Stability data for the finished drug product, showing that this compound remains within the accepted limits throughout the product's shelf life. nih.gov

All necessary forms, such as the FDA Form 356h, must be completed and included in the submission. fda.gov

The thoroughness of this documentation is critical for demonstrating to regulatory agencies that the manufacturing process is well-controlled and that the resulting drug product is safe and effective for patient use.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Glyburide (Glibenclamide) |

| This compound |

| Glibenclamide Impurity A |

| Glibenclamide Impurity B |

| Methanol (B129727) |

| Acetonitrile (B52724) |

| Glacial Acetic Acid |

| Ammonia |

Q & A

Q. What analytical techniques are recommended for detecting and quantifying Glyburide Impurity E in drug substances?

this compound (4-(2-dipropylamino-ethyl)-3-propylidene-1,3-dihydro-indol-2-one) requires high-sensitivity methods due to its low abundance. Liquid chromatography (HPLC) coupled with ultraviolet (UV), photodiode array (PDA), or mass spectrometry (MS) detection is commonly employed . For structural confirmation, advanced techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical, as outlined in ICH guidelines for impurity profiling .

Q. How are acceptance thresholds for this compound established in compliance with regulatory standards?

The ICH Q6A guideline recommends impurity thresholds based on toxicological relevance and batch data analysis. For impurities like this compound, a typical reporting threshold is 0.1% of the active pharmaceutical ingredient (API) concentration. However, thresholds must account for process consistency, stability data, and genotoxic potential, requiring iterative adjustments during drug development .

Q. What are the key steps in validating an analytical method for this compound?

Method validation must include specificity (resolution from API and other impurities), accuracy (spike-recovery studies), linearity (over 50–150% of the target concentration), and solution stability testing (e.g., 24-hour bench-top stability under varying pH conditions). Robustness testing against variables like column temperature and mobile phase composition is also essential .

Advanced Research Questions

Q. How does this compound degrade under acidic/alkaline conditions, and how can this instability impact assay reproducibility?

Stability studies using liquid chromatography reveal that this compound degrades by 6.27% within 24 hours in pH-C (acidic) solutions, likely due to hydrolysis or structural rearrangement. This necessitates strict control of solution pH during sample preparation and storage to avoid skewed impurity profiles . Advanced kinetic modeling (e.g., Arrhenius plots) can predict degradation rates under accelerated stress conditions .

Q. What strategies resolve contradictions between batch data and regulatory impurity limits for this compound?

Discrepancies often arise from incomplete process characterization or variable detection limits. A tiered approach is recommended:

- Phase 1: Use ICH Decision Tree #1 to extrapolate provisional limits from early development batches.

- Phase 2: Conduct forced degradation studies to identify process-related vs. degradation impurities.

- Phase 3: Apply statistical process control (SPC) to refine acceptance criteria as batch data matures .

Q. How can researchers differentiate this compound from isobaric co-eluting impurities during LC-MS/MS analysis?

Isobaric interference requires orthogonal analytical techniques:

- MS/MS fragmentation: Compare precursor/product ion ratios (e.g., m/z 300.44 → 154.1 for Impurity E vs. m/z 300.44 → 167.2 for structural analogs).

- Ion mobility spectrometry (IMS): Resolve co-eluting peaks via differential mobility in gas-phase collisions.

- Column chemistry optimization: Use phenyl-hexyl or HILIC columns to enhance retention time differences .

Q. What experimental designs are optimal for assessing the genotoxic potential of this compound?

Follow ICH M7 guidelines:

- In silico assessment: Use QSAR tools (e.g., Derek Nexus) to predict mutagenic alerts.

- In vitro assays: Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells.

- Threshold of Toxicological Concern (TTC): Apply a 1.5 µg/day limit if no structural alerts are identified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.